OC(CN)C1=C(OC)C=CC(OC)=C1
. The InChI string is InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
. The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves several steps:
The molecular structure of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm spatial arrangements and interactions between functional groups.
The chemical reactivity of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate includes:
These reactions are significant for developing derivatives with enhanced biological activity or altered physicochemical properties.
The mechanism of action for 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate primarily relates to its interaction with biological targets:
In vivo studies are essential to elucidate these mechanisms further and establish therapeutic potential.
Key physical and chemical properties of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate include:
These properties influence its handling and storage requirements in laboratory settings.
The applications of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate span several fields:
Continued research into this compound will likely reveal additional applications and enhance understanding of its biological significance.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: